2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
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Description
2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.2. The purity is usually 95.
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Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the benzofuran derivative.
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects would depend on the compound’s targets and mode of action.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile involves the reaction of 2-benzofuran-5-carboxaldehyde with malononitrile in the presence of a base to form the corresponding enamine intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-benzofuran-5-carboxaldehyde", "malononitrile", "base (e.g. sodium ethoxide)" ], "Reaction": [ "Step 1: Dissolve 2-benzofuran-5-carboxaldehyde (1.0 equiv) and malononitrile (2.0 equiv) in ethanol or another suitable solvent.", "Step 2: Add a base (e.g. sodium ethoxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the resulting enamine intermediate by filtration or other suitable method.", "Step 4: Hydrolyze the enamine intermediate by refluxing in dilute acid (e.g. hydrochloric acid) to yield the final product, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.", "Step 5: Purify the product by recrystallization or other suitable method." ] } | |
CAS No. |
169828-12-0 |
Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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